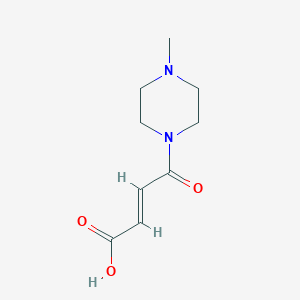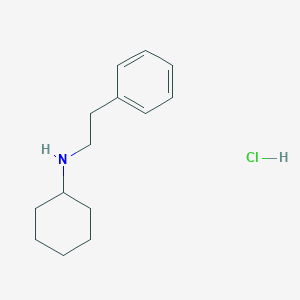
N-(2-Phenylethyl)cyclohexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Phenylethyl)cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 197357-53-2. Its molecular weight is 239.79 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “N-(2-Phenylethyl)cyclohexanamine hydrochloride” is1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H . The molecular formula is C14H21N.ClH . Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 315.3±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . The compound also has a molar refractivity of 65.4±0.4 cm3 .Aplicaciones Científicas De Investigación
Analytical Profiling in Biological Matrices
N-(2-Phenylethyl)cyclohexanamine hydrochloride has been characterized analytically along with other psychoactive arylcyclohexylamines. A method using liquid chromatography (HPLC) electrospray tandem mass spectrometry and ultraviolet (UV) detection was developed for the qualitative and quantitative analysis of these compounds in biological matrices like blood, urine, and vitreous humor (De Paoli et al., 2013).
Conformational Analysis
The compound has been used in the study of N-unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines for synthesizing and analyzing the stereochemistry and conformations of the prepared compounds. These analyses were primarily conducted using variable-temperature 1 H, 13 C, and 31 P NMR spectroscopy, supplemented by geometry optimizations (Kivelä et al., 2005).
Chemical Synthesis and Reactivity
N-(2-Phenylethyl)cyclohexanamine hydrochloride has been involved in the synthesis of various chemical compounds. For instance, its reactivity was explored in the formation of N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines, which were hydrolyzed to corresponding 1,1-dimethoxy-2-alkanones (Kimpe & Schamp, 2010). Additionally, its role in the synthesis of aryloxyacetaldehydes and N-(aryloxyethyl)cyclohexanamine hydrochlorides has been investigated (Shapenova et al., 2010).
Pharmacology and Toxicology
In pharmacology, the compound has been compared with other cyclohexyl analogs to understand its effects on blood pressure and smooth muscle activity. This comparative analysis revealed interesting insights into the pharmacological properties of these compounds (Marsh, 1948).
Propiedades
IUPAC Name |
N-(2-phenylethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGVGCWIMGWPEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)cyclohexanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

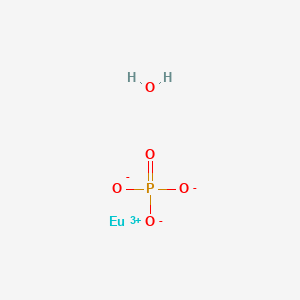
![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)
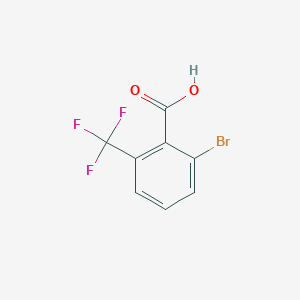
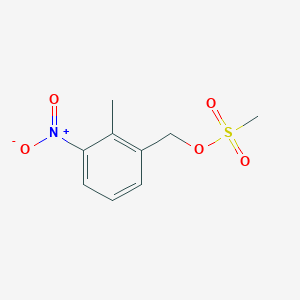
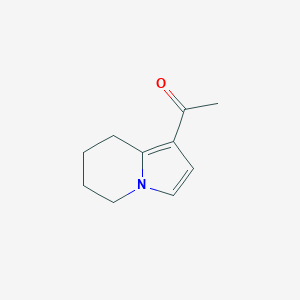
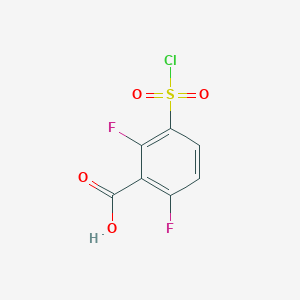
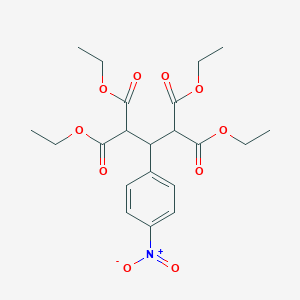
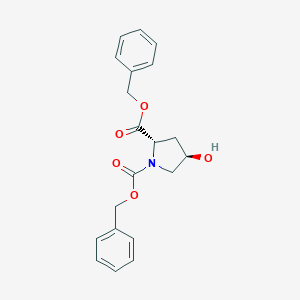
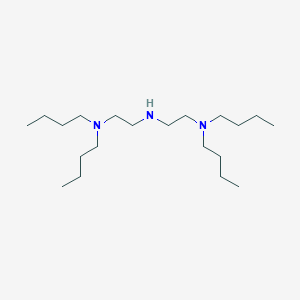
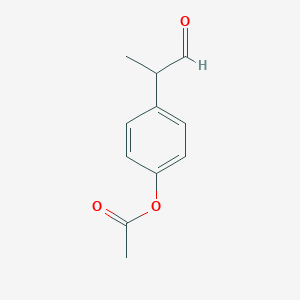
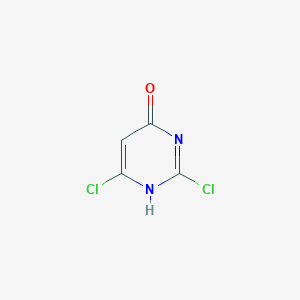
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
